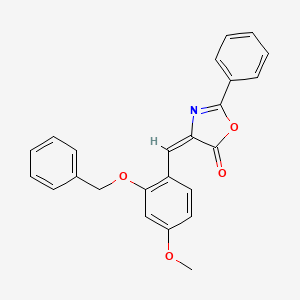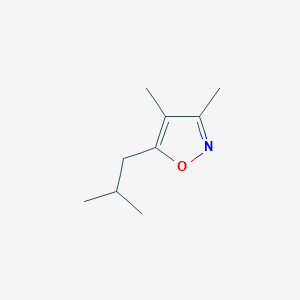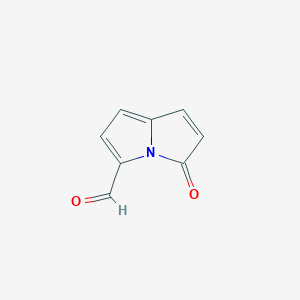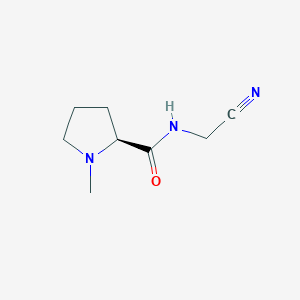
(S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide is a chiral compound with a specific stereochemistry denoted by the (S)-configuration. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the cyanomethyl group and the pyrrolidine ring structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-1-methylpyrrolidine-2-carboxylic acid and cyanomethylating agents.
Cyanomethylation: The key step involves the introduction of the cyanomethyl group to the pyrrolidine ring. This can be achieved through nucleophilic substitution reactions using cyanomethylating agents like cyanomethyl chloride or cyanomethyl bromide under basic conditions.
Amidation: The final step involves the formation of the carboxamide group. This can be accomplished by reacting the cyanomethylated intermediate with an appropriate amine, such as ammonia or primary amines, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives or carboxylic acids.
Reduction: Formation of primary amines or other reduced forms.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The pyrrolidine ring structure also contributes to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide: The enantiomer of the compound with opposite stereochemistry.
N-(Cyanomethyl)pyrrolidine-2-carboxamide: A compound lacking the methyl group on the pyrrolidine ring.
N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxylic acid: A compound with a carboxylic acid group instead of a carboxamide group.
Uniqueness
(S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide is unique due to its specific (S)-configuration, which can impart distinct biological activity and selectivity compared to its enantiomer and other similar compounds. The presence of both the cyanomethyl group and the pyrrolidine ring structure also contributes to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
(2S)-N-(cyanomethyl)-1-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H13N3O/c1-11-6-2-3-7(11)8(12)10-5-4-9/h7H,2-3,5-6H2,1H3,(H,10,12)/t7-/m0/s1 |
InChI Key |
YUHXQIYAYXABQJ-ZETCQYMHSA-N |
Isomeric SMILES |
CN1CCC[C@H]1C(=O)NCC#N |
Canonical SMILES |
CN1CCCC1C(=O)NCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12887349.png)




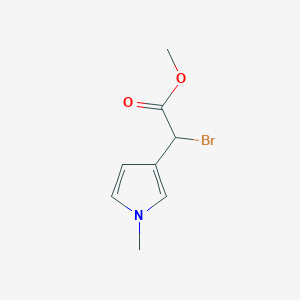
![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)
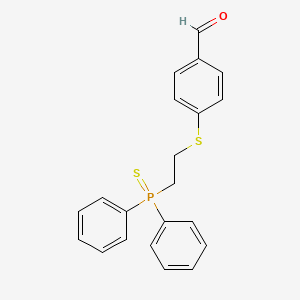
![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)
